molecular formula C9H10F3N B8628675 1-(2,3,5-Trifluorophenyl)propan-2-amine

1-(2,3,5-Trifluorophenyl)propan-2-amine

Cat. No.: B8628675
M. Wt: 189.18 g/mol
InChI Key: RJQCHFYBELZAFS-UHFFFAOYSA-N
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Description

Molecular Formula: C₉H₁₀F₃N
Molecular Weight: 189.18 g/mol
Structure: A propan-2-amine backbone (amine group on the second carbon) attached to a 2,3,5-trifluorophenyl ring. The fluorine atoms are positioned at the 2nd, 3rd, and 5th positions of the aromatic ring, creating a highly fluorinated and electron-deficient aromatic system .

Properties

Molecular Formula

C9H10F3N

Molecular Weight

189.18 g/mol

IUPAC Name

1-(2,3,5-trifluorophenyl)propan-2-amine

InChI

InChI=1S/C9H10F3N/c1-5(13)2-6-3-7(10)4-8(11)9(6)12/h3-5H,2,13H2,1H3

InChI Key

RJQCHFYBELZAFS-UHFFFAOYSA-N

Canonical SMILES

CC(CC1=C(C(=CC(=C1)F)F)F)N

Origin of Product

United States

Comparison with Similar Compounds

Key Characteristics :

  • Electron-Withdrawing Effects : The trifluorinated phenyl group reduces electron density on the aromatic ring, influencing reactivity and intermolecular interactions.
  • Metabolic Stability : Fluorination often enhances metabolic stability by resisting oxidative degradation, a feature common in pharmaceuticals .

The following compounds share structural similarities with 1-(2,3,5-trifluorophenyl)propan-2-amine, differing in substitution patterns, aryl groups, or backbone modifications.

Table 1: Structural and Functional Comparison
Compound Name Molecular Formula Substituents on Aryl Ring Molecular Weight (g/mol) Key Features Evidence ID
1-(2,3,5-Trifluorophenyl)propan-2-amine C₉H₁₀F₃N 2,3,5-F₃ 189.18 High fluorination; potential CNS activity due to amine backbone.
1-(2,4,5-Trimethoxyphenyl)propan-2-amine C₁₂H₁₉NO₃ 2,4,5-OCH₃ 225.28 Schedule I controlled substance; methoxy groups increase lipophilicity.
2-(3,5-Dichlorophenyl)propan-2-amine C₉H₁₁Cl₂N 3,5-Cl₂ 218.10 Chlorine substituents enhance steric bulk and lipophilicity.
1-[2-(Trifluoromethyl)phenyl]propan-2-amine C₁₀H₁₂F₃N 2-CF₃ 203.20 Trifluoromethyl group increases electron-withdrawing effects and stability.
(S)-1-(3,6-Dibromopyridin-2-yl)-2-(3,5-difluorophenyl)ethan-1-amine C₁₃H₁₁Br₂F₂N₂ 3,5-F₂ (on phenyl); Br₂ (on pyridine) 402.06 Pyridine backbone; difluorophenyl and bromine enhance halogen bonding.
Detailed Analysis

Substituent Effects :

  • Fluorine vs. Methoxy (OCH₃) :

  • Fluorine (F) is electron-withdrawing, reducing aromatic ring reactivity and enhancing metabolic stability. Methoxy groups (OCH₃) are electron-donating, increasing solubility in polar solvents but reducing stability .
    • Fluorine vs. Chlorine (Cl) :
  • Chlorine is bulkier and more lipophilic than fluorine, leading to higher logP values (e.g., 2-(3,5-Dichlorophenyl)propan-2-amine vs. the target compound) .

Backbone Modifications :

  • Propan-2-amine vs. Ethan-1-amine :

Pharmacological Implications :

  • CNS Activity : The Schedule I status of 1-(2,4,5-trimethoxyphenyl)propan-2-amine () suggests structural motifs like aryl substitution and amine positioning influence psychoactive properties. Fluorinated analogs may exhibit similar effects with enhanced stability .
  • Halogen Bonding : Bromine and chlorine in pyridine-based analogs () could enhance interactions with biological targets through halogen bonding, a feature absent in fluorine-only compounds.

Synthetic Routes :

  • Reductive amination using NaB(CN)H₃ (Evidences 8, 9) is a common method for synthesizing propan-2-amine derivatives. The target compound’s synthesis might follow similar protocols, though specific details are unavailable in the provided evidence.

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